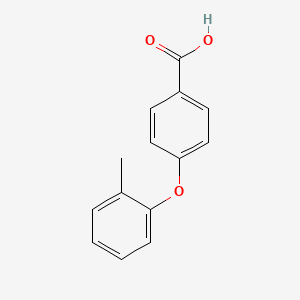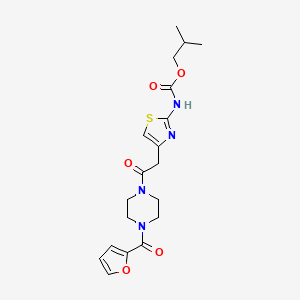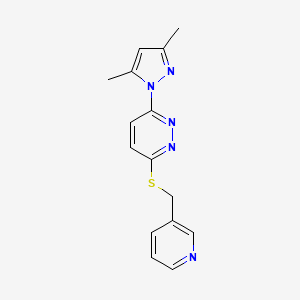![molecular formula C24H15ClN2O2S2 B2747827 4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid CAS No. 340808-65-3](/img/structure/B2747827.png)
4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid” is a chemical with the molecular formula C24H15ClN2O2S2 . It has a molecular weight of 462.97 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H15ClN2O2S2 . This indicates that it contains 24 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and two sulfur atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions like protodeboronation .作用機序
4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system's response to infection. TAK-659 works by binding to the active site of this compound, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of B-cell activity, resulting in the reduction of inflammation and the proliferation of cancerous cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects on the immune system. The compound's inhibition of this compound leads to the suppression of B-cell activation, resulting in the reduction of cytokine production and the proliferation of cancerous cells. Additionally, TAK-659 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments. The compound is highly selective for 4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid and has been shown to have potent inhibitory activity. Additionally, TAK-659 has good pharmacokinetic properties, making it suitable for in vivo studies. However, the compound's high potency may also pose a limitation, as it can lead to off-target effects and toxicity.
将来の方向性
There are several potential future directions for the research and development of TAK-659. One area of interest is the compound's potential use in combination therapies for the treatment of various diseases. Additionally, there is a need for further studies to elucidate the compound's mechanism of action and its effects on other signaling pathways. Finally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for 4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form 4-(2-thienyl)-3-chloro-1-benzaldehyde. This intermediate is then reacted with 2-cyanopyridine-3-thiol in the presence of a catalyst to form the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound's ability to inhibit 4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid has been shown to have significant therapeutic benefits in these conditions.
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2S2/c25-18-9-7-16(8-10-18)19-12-21(22-2-1-11-30-22)27-23(20(19)13-26)31-14-15-3-5-17(6-4-15)24(28)29/h1-12H,14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVQNRAVACAHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)
![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)


![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)